

N-tert-Boc-cis-4-fluoro-L-proline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-tert-Boc-cis-4-fluoro-L-proline*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the proline ring offers a powerful tool to modulate the conformational properties and metabolic stability of peptides and peptidomimetics. This guide provides an in-depth overview of the discovery, history, synthesis, and applications of this valuable building block.

Discovery and History

The exploration of fluorinated proline analogs dates back to the mid-20th century, with the first synthesis of 4-fluoroprolines reported by Gottlieb and Witkop in 1965.^{[1][2]} This pioneering work laid the foundation for the development of a wide array of fluorinated proline derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group provided a crucial tool for the application of these amino acids in modern peptide synthesis. While a singular "discovery" paper for **N-tert-Boc-cis-4-fluoro-L-proline** is not readily identifiable, its emergence is a direct result of the evolution of fluorination chemistry and the increasing demand for conformationally constrained amino acids in drug design. The development of stereoselective synthetic routes in the late 20th and early 21st centuries has made this and other fluorinated prolines more accessible for research and development.^[3]

Synthetic Methodologies

The synthesis of **N-tert-Boc-cis-4-fluoro-L-proline** typically commences from readily available starting materials such as trans-4-hydroxy-L-proline. The key transformation is the stereospecific introduction of the fluorine atom at the C4 position with inversion of stereochemistry. Various fluorinating reagents have been employed to achieve this, each with its own advantages and considerations.

Key Synthetic Approaches

Several methods have been developed for the synthesis of **N-tert-Boc-cis-4-fluoro-L-proline**, primarily involving the fluorination of a protected 4-hydroxy-L-proline derivative.

A common strategy involves the following steps:

- **Protection of the amino and carboxyl groups:** The starting material, 4-hydroxy-L-proline, is typically protected to prevent unwanted side reactions. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is often esterified (e.g., as a methyl or benzyl ester).
- **Fluorination:** The hydroxyl group at the 4-position is then replaced by a fluorine atom. This is the critical stereochemical step. Deoxyfluorination reagents are employed to achieve this transformation.
- **Deprotection:** Finally, the protecting group on the carboxylic acid is removed to yield the desired product.

Experimental Workflow for Synthesis



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Caption: General synthetic workflow for **N-tert-Boc-cis-4-fluoro-L-proline**.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of **N-tert-Boc-cis-4-fluoro-L-proline**.

Synthesis of N-tert-Boc-cis-4-fluoro-L-proline from N-Boc-trans-4-hydroxy-L-proline methyl ester

This protocol is a composite of commonly reported procedures.

Step 1: Fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester

- Reagents and Materials:
 - N-Boc-trans-4-hydroxy-L-proline methyl ester
 - Deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride)
 - Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
 - Inert atmosphere (Nitrogen or Argon)
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a flame-dried flask under an inert atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **N-tert-Boc-cis-4-fluoro-L-proline** methyl ester.

Step 2: Hydrolysis of **N-tert-Boc-cis-4-fluoro-L-proline** methyl ester^{[4][5][6]}

- Reagents and Materials:
 - **N-tert-Boc-cis-4-fluoro-L-proline** methyl ester
 - Lithium hydroxide (LiOH)
 - Tetrahydrofuran (THF) and Water
 - Hydrochloric acid (1 M)
 - Ethyl acetate (EtOAc)
- Procedure:
 - Dissolve the **N-tert-Boc-cis-4-fluoro-L-proline** methyl ester in a mixture of THF and water.
 - Add an excess of lithium hydroxide (typically 2-3 equivalents).
 - Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **N-tert-Boc-cis-4-fluoro-L-proline** as a solid.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-tert-Boc-cis-4-fluoro-L-proline

Starting Material	Fluorinating Agent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
N-Boc-trans-4-hydroxy-L-proline methyl ester	DAST	DCM	-78 to RT	12-24	~71% (for fluorination and hydrolysis)	[6]
N-Boc-trans-4-hydroxy-L-proline methyl ester	Nosyl fluoride	Not specified	Not specified	Not specified	Moderate	[6]
Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate	Morpholino sulfur trifluoride	Acetonitrile	Not specified	Not specified	63% (fluorination step)	[1][7]
N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (for hydrolysis)	LiOH	THF/H ₂ O	RT	2	96% (hydrolysis step)	[4]

Table 2: Physicochemical and Spectroscopic Data of N-tert-Boc-cis-4-fluoro-L-proline

Property	Value	Reference
CAS Number	203866-13-1	[8][9]
Molecular Formula	C ₁₀ H ₁₆ FNO ₄	[8]
Molecular Weight	233.24 g/mol	[8]
Appearance	White to off-white solid	[10]
Melting Point	157-161 °C	[8]
Optical Activity	[α] ²² / _D -71.0±5°, c = 1 in chloroform	[8]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H)	[4]
MS (ESI, m/z)	234.24 [M+H] ⁺	[4]

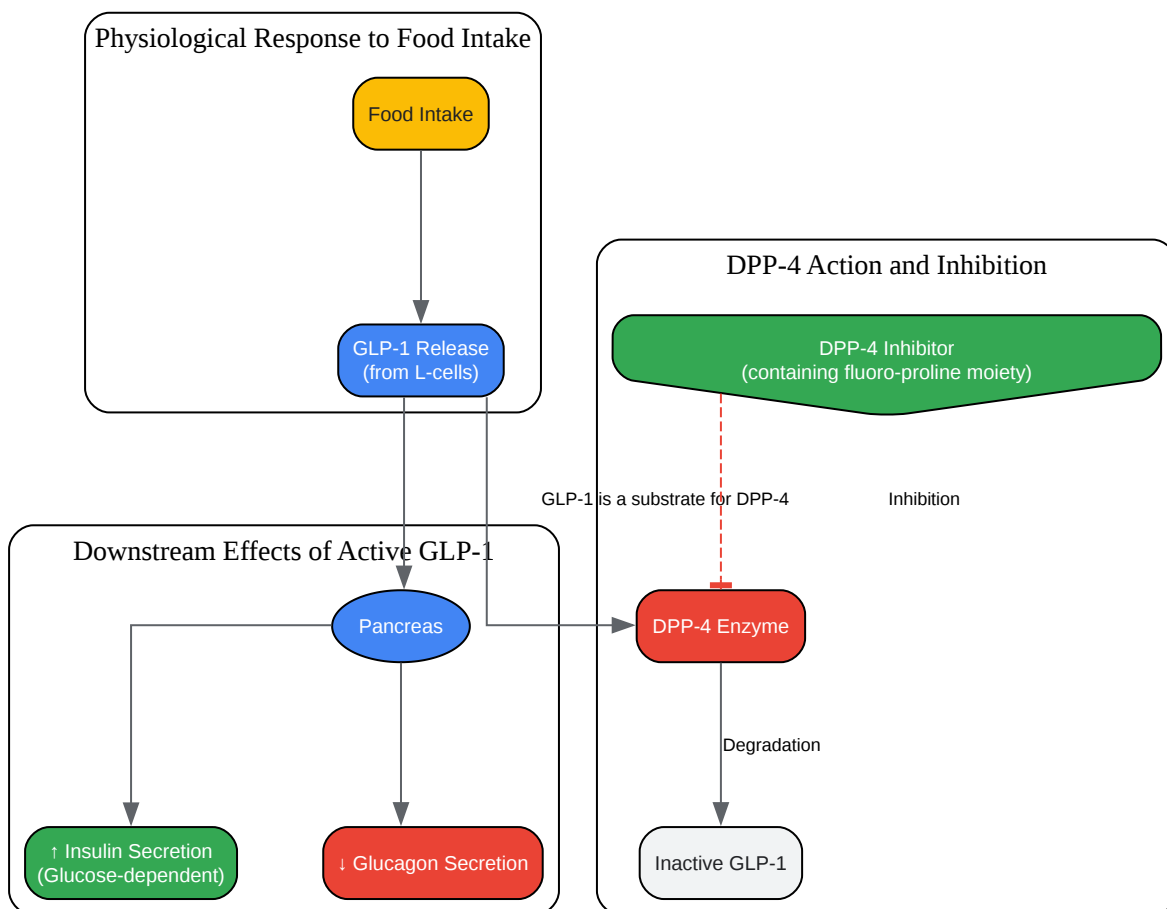
Applications in Drug Discovery

N-tert-Boc-cis-4-fluoro-L-proline is a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and favorable conformational pre-organization of the final compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of **N-tert-Boc-cis-4-fluoro-L-proline** is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The fluorinated proline moiety can be a key component of the inhibitor's structure, often mimicking the natural proline substrate of DPP-4.

Signaling Pathway of DPP-4 Inhibition



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Caption: Role of DPP-4 inhibitors in the incretin pathway.

Other Applications

Beyond DPP-4 inhibitors, **N-tert-Boc-cis-4-fluoro-L-proline** has been utilized in the synthesis of:

- Antiviral agents: The conformational constraints imposed by the fluorinated proline ring can be beneficial in the design of inhibitors of viral proteases or other enzymes.
- Peptide-based therapeutics: Incorporation of this amino acid can enhance the stability of peptides against proteolytic degradation, a common challenge in peptide drug development. [\[11\]](#)
- Neuroactive compounds: It can serve as a scaffold for the synthesis of ligands for various receptors in the central nervous system. [\[11\]](#)

Conclusion

N-tert-Boc-cis-4-fluoro-L-proline has established itself as a cornerstone building block in modern medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, is well-documented and achievable through various routes. The unique properties conferred by the fluorine atom make it an invaluable tool for researchers and drug developers aiming to create novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the importance of versatile synthetic intermediates like **N-tert-Boc-cis-4-fluoro-L-proline** is set to increase.

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